molecular formula C20H14BrFN4OS B3203301 N-(4-BROMO-2-FLUOROPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021252-33-4

N-(4-BROMO-2-FLUOROPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3203301
CAS No.: 1021252-33-4
M. Wt: 457.3 g/mol
InChI Key: LASJEDLNPKCQFQ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin core linked via a sulfanyl group to an acetamide moiety. The compound’s structure includes a halogenated phenyl group (4-bromo-2-fluorophenyl) and a 2-phenyl-substituted pyrazolo[1,5-a]pyrazine, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4OS/c21-14-6-7-16(15(22)10-14)24-19(27)12-28-20-18-11-17(13-4-2-1-3-5-13)25-26(18)9-8-23-20/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJEDLNPKCQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-2-fluorophenyl)-2-({2-phenylpyrazo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H14BrFN4OSC_{20}H_{14}BrFN_4OS, with a molecular weight of 457.3 g/mol. It features a brominated and fluorinated phenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl group, which contribute to its biological activity.

Structural Representation

ComponentDescription
Molecular FormulaC20H14BrFN4OSC_{20}H_{14}BrFN_4OS
Molecular Weight457.3 g/mol
Key Functional GroupsBromine, Fluorine, Sulfanyl

The biological activity of N-(4-bromo-2-fluorophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Compounds with similar structures have been shown to exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to pyrazolo[1,5-a]pyrimidines have demonstrated promising results against different cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrazole Derivative 1MCF73.79
Pyrazole Derivative 2SF-26812.50
Pyrazole Derivative 3NCI-H46042.30

These results suggest that this compound may possess similar anticancer properties due to its structural characteristics.

Inhibition Studies

In vitro studies have indicated that compounds with pyrazole cores can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:

CompoundCDK Inhibition IC50 (µM)
Pyrazole Derivative A0.98 ± 0.06
Pyrazole Derivative B1.88 ± 0.11

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Patent Literature

The synthesis and application of this compound are discussed in patent literature, emphasizing its relevance in drug discovery and development for various diseases requiring innovative therapeutic strategies .

Experimental Findings

Experimental studies are necessary to elucidate the specific pathways through which this compound exerts its biological effects. Assays measuring enzyme activity or cellular responses will be critical for confirming its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

A comparative analysis of the target compound and its analogs is summarized in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key IR Features (cm⁻¹)
N-(4-Bromo-2-fluorophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (Target) Pyrazolo[1,5-a]pyrazine R1: 4-Br, 2-F; R2: Phenyl C19H14BrFN4OS ~469* νC=S (~1247–1255), νNH (~3278–3414)
N-(4-Ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrazine R1: 4-OEt; R2: Phenyl C22H20N4O2S 404.49 νC=S (unreported)
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine R1: 2-Br, 4-Me; R2: Phenyl C21H18BrN3O 424.30 νC=O (~1663–1682)
N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide Piperazine R1: 2-Br; R2: 2-F-Phenyl C18H19BrFN3O 392.30 νNH (~3150–3319)
N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole R1: 4-Br, 2-Me; R2: Methyl C11H12BrN5OS 342.21 νC=S (unreported)

*Calculated based on structural formula.

Key Observations:

Tetrazole-containing analogs () exhibit greater polarity due to the tetrazole’s high nitrogen content, which may influence solubility .

Ethoxy () and methyl (–11) groups alter steric bulk and electronic properties, modulating binding affinity in hypothetical receptor interactions.

Spectroscopic Signatures :

  • IR spectra of thione-containing analogs (e.g., Target, ) show νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹), distinguishing them from thiol tautomers lacking these bands .
  • Pyrazolo[1,5-a]pyrimidine derivatives () retain νC=O (~1663–1682 cm⁻¹), absent in triazole-thiones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMO-2-FLUOROPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMO-2-FLUOROPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

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